Cas no 86-76-0 (2-Bromodibenzofuran)

2-Bromodibenzofuran structure
2-Bromodibenzofuran structure
商品名:2-Bromodibenzofuran
CAS番号:86-76-0
MF:C12H7BrO
メガワット:247.087382555008
MDL:MFCD00092338
CID:723035
PubChem ID:6856

2-Bromodibenzofuran 化学的及び物理的性質

名前と識別子

    • 2-Bromodibenzo[b,d]furan
    • 2-Bromodibenzofuran
    • 2-Bromo-dibenzofuran
    • Dibenzofuran, 2-bromo-
    • NSC 1735
    • Dibenzofuran, 2-bromo- (8CI)(9CI)
    • NSC1735
    • AMY25851
    • VZ24086
    • SY033174
    • B4459
    • Z5220
    • (2-MORPHOLIN-4-YL-2-OXO-ETHYLSULFANYL)-ACETICACID
    • 4
    • 2-Bromodibenzofuran (ACI)
    • NS00120797
    • DB-056951
    • C36TC73SME
    • DS-2081
    • Dibenzofuran, 2-bromo-(8CI)
    • SCHEMBL67700
    • 2-Bromo dibenzofuran
    • CS-W014116
    • 86-76-0
    • Dibenzofuran, 2-bromo-(8CI)(9CI)
    • 4-bromo-8-oxatricyclo(7.4.0.02,7)trideca-1(13),2,4,6,9,11-hexaene
    • UNII-C36TC73SME
    • SB66894
    • 2-Bromodibenzo(b,D)furan
    • AKOS000202592
    • DTXSID20235337
    • 4-bromo-8-oxatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene
    • MFCD00092338
    • DTXCID20157828
    • 4-bromo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(13),2,4,6,9,11-hexaene
    • 4-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
    • EN300-212013
    • 2-Bromo-dibenzofuran, 98%
    • NSC-1735
    • MDL: MFCD00092338
    • インチ: 1S/C12H7BrO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
    • InChIKey: CRJISNQTZDMKQD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C2C(OC3C2=CC=CC=3)=CC=1

計算された属性

  • せいみつぶんしりょう: 245.96800
  • どういたいしつりょう: 245.968027
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 13.1
  • 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

  • 密度みつど: 1.577
  • ゆうかいてん: 110.0 to 114.0 deg-C
  • ふってん: 220°C/40mmHg(lit.)
  • フラッシュポイント: 162 ºC
  • 屈折率: 1.5290 (estimate)
  • ようかいど: Soluble in hot methanol.
  • PSA: 13.14000
  • LogP: 4.34850

2-Bromodibenzofuran セキュリティ情報

2-Bromodibenzofuran 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Bromodibenzofuran 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-212013-0.25g
4-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
86-76-0 95%
0.25g
$19.0 2023-09-16
Enamine
EN300-212013-1.0g
4-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
86-76-0 95%
1g
$24.0 2023-05-31
Enamine
EN300-212013-25.0g
4-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
86-76-0 95%
25g
$104.0 2023-05-31
Enamine
EN300-212013-5.0g
4-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
86-76-0 95%
5g
$27.0 2023-05-31
Enamine
EN300-212013-50.0g
4-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
86-76-0 95%
50g
$173.0 2023-05-31
eNovation Chemicals LLC
D519926-25g
2-BroModibenzo[b,d]furan
86-76-0 97%
25g
$2230 2024-05-24
Enamine
EN300-212013-0.5g
4-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
86-76-0 95%
0.5g
$19.0 2023-09-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4459-5G
2-Bromodibenzofuran
86-76-0 >98.0%(GC)
5g
¥105.00 2024-04-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032805-250mg
2-Bromodibenzofuran
86-76-0 98%
250mg
¥98 2023-09-07
ChemScence
CS-W014116-100g
2-Bromodibenzo[b,d]furan
86-76-0 99.34%
100g
$95.0 2022-04-26

2-Bromodibenzofuran 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid
リファレンス
Aromatic reactivity. XVIII. Acid cleavage of trimethylsilyl derivatives of diphenyl ether, diphenyl sulfide, furan, thiophene, benzothiophene, dibenzothiophene, and 9-ethylcarbazole
Eaborn, C.; et al, Journal of the Chemical Society, 1961, 4921, 4921-7

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Pivalic acid ,  Oxygen Catalysts: Zirconium dioxide ,  Palladium dihydroxide Solvents: Pivalic acid ,  1,4-Dioxane ;  48 h, 0.5 MPa, 130 °C
リファレンス
Supported palladium hydroxide-catalyzed intramolecular double CH bond functionalization for synthesis of carbazoles and dibenzofurans
Ishida, Tamao; et al, Applied Catalysis, 2014, 150, 150-151

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Oxygen Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 Reagents: Silver carbonate ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Cupric acetate Solvents: Ethanol ,  Water ;  rt; 15 h, 40 °C
リファレンス
Synthesis of Dibenzofurans by Cu-Catalyzed Deborylative Ring Contraction of Dibenzoxaborins
Sumida, Yuto ; et al, Organic Letters, 2020, 22(16), 6687-6691

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Copper ,  Potassium iodide Solvents: Dimethylformamide ;  24 h, 110 °C; 24 h, 110 °C
1.2 Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  12 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Silver carbonate Catalysts: Palladium trifluoroacetate Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  14 h, 150 °C; 150 °C → rt
リファレンス
Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem Decarboxylation/C-H Activation
Wang, Congyang; et al, Journal of the American Chemical Society, 2009, 131(12), 4194-4195

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Silver carbonate Catalysts: Palladium trifluoroacetate Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  14 h, 150 °C; 150 °C → rt
リファレンス
Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem Decarboxylation/C-H Activation
Wang, Congyang; et al, Journal of the American Chemical Society, 2009, 131(12), 4194-4195

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Potassium iodide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](2,4-pentanedionato-κO2,κO4)rhodium ;  10 h, 160 °C
リファレンス
Rhodium-Catalyzed Decarbonylative C-H Arylation of 2-Aryloxybenzoic Acids Leading to Dibenzofuran Derivatives
Maetani, Shinji; et al, Organic Letters, 2013, 15(11), 2754-2757

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0.5 h, < 5 °C
1.2 Reagents: Sulfuric acid ,  Sodium sulfate Solvents: Water ;  2 h, 135 °C
リファレンス
Facile synthetic method of dibenzofuran and its derivatives
Yue, Guo-Ren; et al, Yingyong Huaxue, 2004, 21(1), 20-23

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Silver carbonate ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Cupric acetate Solvents: Ethanol ,  Water ;  rt; 15 h, 40 °C
リファレンス
Synthesis of Dibenzofurans by Cu-Catalyzed Deborylative Ring Contraction of Dibenzoxaborins
Sumida, Yuto ; et al, Organic Letters, 2020, 22(16), 6687-6691

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Palladium diacetate Solvents: Ethanol ;  30 - 60 min, reflux
リファレンス
Synthesis of dibenzofurans by palladium-catalysed tandem denitrification/C-H activation
Du, Zhenting; et al, Synlett, 2011, (20), 3023-3025

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Silver carbonate Catalysts: Palladium trifluoroacetate Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  14 h, 150 °C; 150 °C → rt
リファレンス
Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem Decarboxylation/C-H Activation
Wang, Congyang; et al, Journal of the American Chemical Society, 2009, 131(12), 4194-4195

2-Bromodibenzofuran Raw materials

2-Bromodibenzofuran Preparation Products

2-Bromodibenzofuran 関連文献

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